Regioselectivity in Cr(CO)6 Complexation: Exclusive Complexation vs. Low Selectivity Analogs
In complexation reactions with Cr(CO)6, 4-chlorophenyl benzoate exhibits a unique and exclusive regioselectivity. While most substituted phenyl benzoates show very low selectivity and yield comparable amounts of both regioisomeric complexes, the 4-chlorophenyl ester is a notable exception where the benzoic acid moiety is complexed nearly exclusively [1]. This stark contrast provides a predictable and controlled synthetic outcome.
| Evidence Dimension | Regioselectivity of Cr(CO)6 Complexation |
|---|---|
| Target Compound Data | Benzoic acid moiety complexed nearly exclusively |
| Comparator Or Baseline | Other substituted phenyl benzoates (e.g., 4-methyl, 4-methoxy, 4-nitro) |
| Quantified Difference | Target compound: exclusive complexation; Comparators: very low selectivity, comparable yields of both regioisomers. |
| Conditions | Complexation of substituted phenyl benzoates with Cr(CO)6. |
Why This Matters
This high regioselectivity makes 4-chlorophenyl benzoate the reagent of choice for the predictable synthesis of specific (η6-arene)Cr(CO)3 complexes, avoiding the need for difficult isomer separations required when using other phenyl benzoate derivatives.
- [1] Hrnčiar, P., Černák, P., Gajda, V., & Toma, Š. (1994). Regioselectivity of Complexations of Substituted Phenyl Benzoates and Phenyl Phenylacetates with Cr(CO)6. Collection of Czechoslovak Chemical Communications, 59(9), 2095-2102. View Source
